

Technical Guide: Commercial Availability & Analytical Application of Formaldehyde-2,4-DNPH-d3

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Compound of Interest

Compound Name: Formaldehyde 2,4-dinitrophenylhydrazone-d3
Cat. No.: B12423892

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Executive Summary

Formaldehyde is a ubiquitous environmental pollutant and a critical metabolic byproduct. Due to its high volatility and polarity, it is rarely analyzed directly. Instead, it is derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone.

Formaldehyde-2,4-DNPH-d3 (CAS: 259824-50-5) is the stable isotope-labeled analog of this derivative.^{[1][2][3]} It serves as the "Gold Standard" Internal Standard (IS) for quantification via LC-MS/MS. Unlike external calibration methods, using this deuterated IS corrects for ionization suppression (matrix effects) and injection variability, ensuring high-precision data for drug development and environmental toxicology.

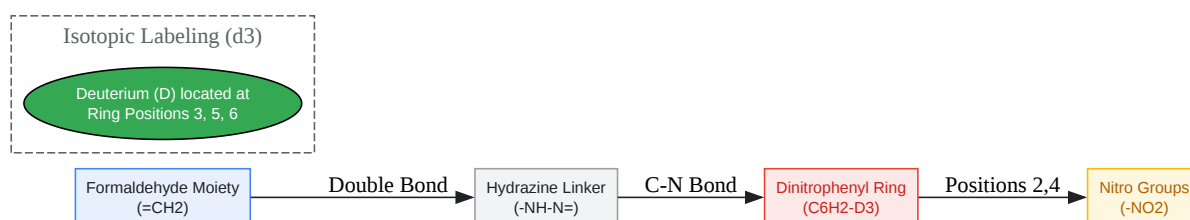
Chemical Identity & Technical Profile

Understanding the specific isotopic labeling is critical for mass spectrometry method development. The commercial "d3" standard is typically labeled on the aromatic ring, not the formaldehyde carbon.

Feature	Technical Specification
Chemical Name	Formaldehyde 2,4-dinitrophenylhydrazone-d3
Synonyms	Formaldehyde (4,6-dinitrophenyl-2,3,5-d3)hydrazone; 1-(2,4-Dinitrophenyl)-2-methylenehydrazine-d3
CAS Number	259824-50-5
Molecular Formula	C ₇ H ₃ D ₃ N ₄ O ₄
Molecular Weight	213.17 g/mol (Unlabeled: 210.15 g/mol)
Label Position	Ring-labeled (Positions 3, 5, 6 on the phenyl ring)
Solubility	Soluble in Acetonitrile, DMSO, Methanol; Insoluble in Water
Stability	Light sensitive (store in amber vials); Temperature sensitive (store at -20°C)

Structural Visualization

The following diagram illustrates the chemical structure and the specific deuteration sites (D) on the aromatic ring.



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Figure 1: Structural breakdown of Formaldehyde-2,4-DNPH-d3 showing the localization of deuterium isotopes on the phenyl ring.

Commercial Availability Landscape

The supply chain for Formaldehyde-2,4-DNPH-d3 is robust but specialized. It is primarily available from manufacturers of stable isotopes rather than general chemical commodity suppliers.

Primary Suppliers & Specifications

Note: Catalog numbers and pack sizes are subject to change; verify directly with vendors.

Supplier	Product Code	Purity (Chemical)	Isotopic Enrichment	Typical Pack Sizes
Toronto Research Chemicals (TRC)	F691402	≥98%	≥99% d3	2.5mg, 25mg
MedChemExpress (MCE)	HY-132953S	≥99%	≥99%	1mg, 5mg, 10mg
C/D/N Isotopes	D-7765	≥98%	99.3 atom% D	0.05g, 0.1g
Santa Cruz Biotechnology	sc-211504	≥98%	≥99%	1mg, 5mg
Alsachim	C4488	≥98%	≥99%	1mg, 10mg

Procurement Strategy for Drug Development

- **Format:** Purchase the neat solid (powder) rather than pre-dissolved solutions for long-term stability. Solutions in acetonitrile can degrade if not stored perfectly.
- **Lead Time:** While listed as "In Stock" by major distributors (MilliporeSigma often distributes TRC/Supelco), direct orders from isotope labs (C/D/N, TRC) often have shorter lead times (1-2 weeks) compared to re-sellers.
- **Cost:** Expect pricing in the range of \$200 - \$400 per 10mg.

Analytical Application: LC-MS/MS Methodology

The primary utility of this compound is as an Internal Standard for the quantification of trace formaldehyde in biological matrices (plasma, urine) or environmental samples (air cartridges).

Why use d3-DNPH? (The Causality)

- Co-elution: The d3 analog is chemically nearly identical to the target (Formaldehyde-DNPH). It elutes at the same retention time, experiencing the exact same matrix suppression or enhancement in the ESI source.
- Mass Shift (+3 Da):
 - Target (Unlabeled): $[M-H]^- = 209$.
 - Internal Standard (d3): $[M-H]^- = 212$.
 - This +3 Da shift is sufficient to avoid isotopic overlap (crosstalk) from the natural M+1 and M+2 isotopes of the analyte.

Experimental Workflow

The following protocol outlines a validated workflow for analyzing formaldehyde in biological samples.

Step 1: Reagent Preparation

- Derivatization Solution: 2,4-DNPH (saturated) in 1M HCl or Acetonitrile acidified with H₃PO₄.
- Internal Standard Spiking Solution: Dissolve Formaldehyde-2,4-DNPH-d₃ in Acetonitrile to 1 µg/mL.

Step 2: Sample Processing

- Derivatization: Add 100 µL Sample + 100 µL DNPH Solution. Incubate at 60°C for 20 mins.
- Quenching/Neutralization: Adjust pH if necessary (method dependent).
- IS Addition: Add 20 µL of Formaldehyde-2,4-DNPH-d₃ Spiking Solution.

- Critical Note: Adding IS after derivatization corrects for extraction/injection errors. To correct for derivatization efficiency, one would ideally use Formaldehyde-d2 (gas) added before reaction, but handling gaseous isotopes is impractical. Therefore, the standard industry approach is Derivatization -> Add IS (d3-DNPH) -> Analyze.

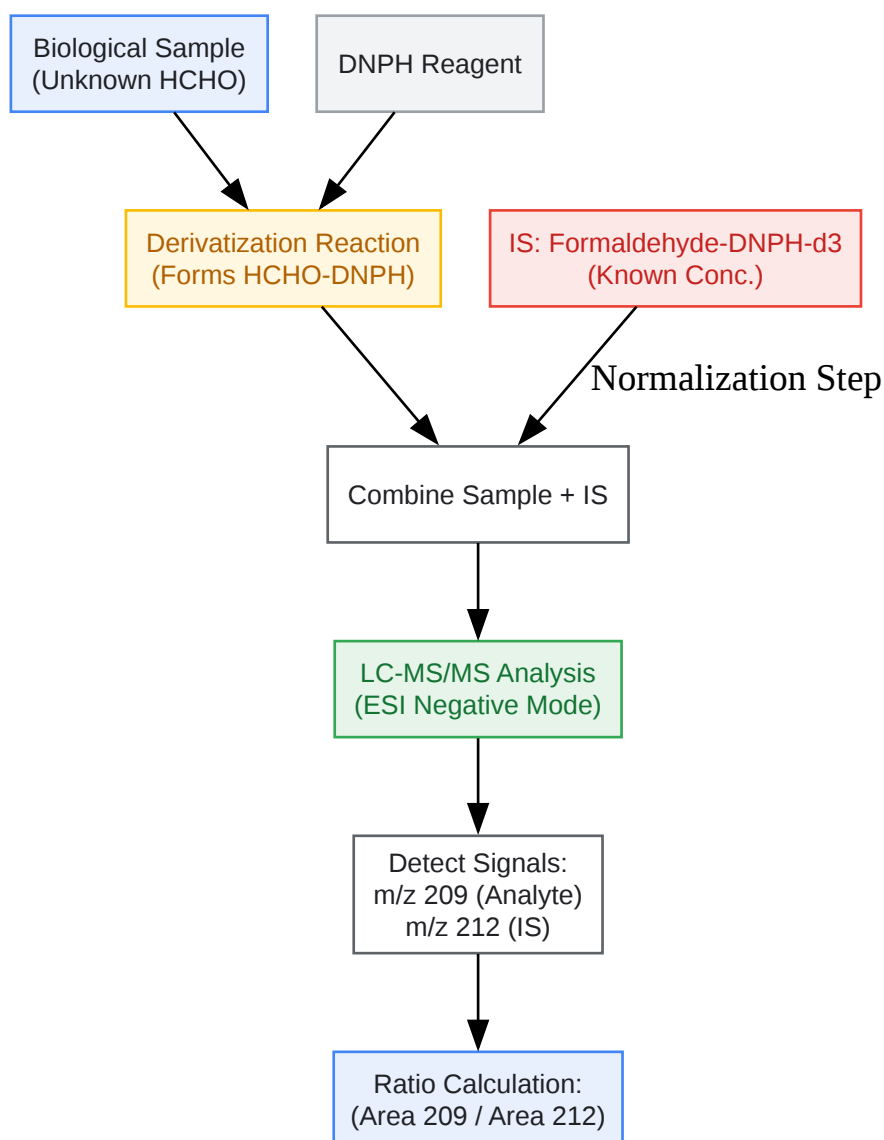
Step 3: LC-MS/MS Conditions

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).
- Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile.
- Ionization: ESI Negative Mode.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Formaldehyde-DNPH	209.0	163.0 (Loss of NO2)	15
Formaldehyde-DNPH-d3 (IS)	212.0	166.0 (Loss of NO2)	15

Analytical Logic Diagram

This diagram visualizes the self-validating logic of using the d3-IS to normalize data.



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Figure 2: Analytical workflow demonstrating the integration of the d3-IS for ratio-metric quantification.

Quality Assurance & Validation

To ensure scientific integrity (E-E-A-T), the following validation steps are mandatory when introducing this material into a regulated workflow (GLP/GMP).

- Isotopic Purity Check: Inject a high concentration of the d3-standard (neat) and monitor the m/z 209 channel (unlabeled).

- Acceptance Criteria: The contribution of the IS to the analyte channel (m/z 209) should be < 0.5% to prevent false positives in trace analysis.
- Retention Time Matching: The d3-isotope effect on retention time is negligible on standard C18 columns but can be slight on UPLC systems.
 - Validation: Ensure the IS peak apex is within ± 0.02 min of the analyte peak.
- Stability in Solution: DNPH derivatives are prone to isomerization (syn/anti) and degradation by light.
 - Protocol: Prepare fresh stock weekly or validate stability at -20°C for 1 month. Always use amber glassware.

References

- Shimadzu Application News. Analysis of Formaldehyde by the Derivatization-High Performance Liquid Chromatography Method. Retrieved from [[Link](#)]
- Restek Corporation. Formaldehyde-2,4-DNPH Reference Standards. Retrieved from [[Link](#)]

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Sources

- 1. [Formaldehyde 2,4-Dinitrophenylhydrazone-d3 \[lgcstandards.com\]](#)
- 2. [medchemexpress.com \[medchemexpress.com\]](#)
- 3. [pharmaffiliates.com \[pharmaffiliates.com\]](#)
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